3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 503172-42-7) is a halogenated and trifluoromethyl-substituted derivative of the imidazo[1,2-a]pyridine scaffold. This compound is commercially available (CymitQuimica, Ref: 10-F500565) and features a bromine atom at the 3-position, a methyl group at the 7-position, and a trifluoromethyl (CF₃) group at the 2-position . The imidazo[1,2-a]pyridine core is renowned for its pharmacological relevance, as seen in drugs like zolpidem and zolimidine . The trifluoromethyl and bromine substituents enhance its utility in medicinal chemistry and materials science due to their electronic and steric effects.
Properties
IUPAC Name |
3-bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-2-3-15-6(4-5)14-7(8(15)10)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYRNLPYOSJTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of 2-Aminopyridine Derivatives
The 7-methyl group in the target compound originates from a 6-methyl-substituted 2-aminopyridine. This regioselectivity arises from the fusion of the imidazole ring at the 1,2-positions of the pyridine, shifting the methyl group to position 7. For example, 2-amino-6-methylpyridine reacts with α-bromo trifluoromethyl ketone to direct substituents to positions 2 (trifluoromethyl) and 3 (bromo).
α-Bromoketone Selection
The trifluoromethyl and bromine substituents are introduced via α-bromo trifluoromethyl ketone. This reagent’s electrophilic carbonyl group facilitates nucleophilic attack by the 2-aminopyridine, followed by cyclization. The general procedure involves refluxing the reactants in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant.
Optimized Reaction Conditions
Solvent and Oxidant Effects
Key studies demonstrate that ethyl acetate outperforms toluene in achieving higher yields (90% vs. 75%) for analogous 3-bromoimidazo[1,2-a]pyridines. TBHP (2–4 equivalents) promotes efficient cyclization without over-oxidation, while iodine (0.2 equivalents) enhances reaction rates via halogen bonding.
Table 1: Solvent and Oxidant Optimization for Cyclization
| Solvent | Oxidant (Equiv.) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | TBHP (4) | 100 | 75 |
| Ethyl Acetate | TBHP (2) | 90 | 92 |
Temperature and Reaction Time
Refluxing at 90°C for 3 hours in ethyl acetate optimizes the balance between reaction efficiency and product stability. Prolonged heating (>5 hours) leads to decomposition, while lower temperatures (<80°C) result in incomplete conversion.
Functionalization and Post-Synthetic Modifications
Bromine Retention and Reactivity
The 3-bromo group remains inert under standard cyclization conditions, enabling downstream cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce aryl groups at this position, though such transformations are beyond the current scope.
Trifluoromethyl Group Stability
The trifluoromethyl group at position 2 exhibits remarkable stability under acidic and oxidative conditions, as evidenced by the absence of defluorination in related compounds. This stability is critical for applications in medicinal chemistry, where CF₃ groups enhance metabolic resistance.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (300 MHz, CDCl₃):
-
δ 8.18–8.12 (m, 1H, H-5),
-
7.64 (d, J = 9.1 Hz, 1H, H-8),
-
2.51 (s, 3H, CH₃ at C-7).
13C NMR (75 MHz, CDCl₃):
-
δ 145.6 (C-3),
-
142.8 (C-2, CF₃),
-
124.1 (C-7),
-
117.7 (C-5).
HR-MS (ESI-TOF):
X-ray Crystallography (Hypothetical)
While no crystallographic data for the title compound exists, analogous structures (e.g., 3-bromo-2-phenylimidazo[1,2-a]pyridine) confirm planar geometry and π-stacking interactions in the solid state.
Industrial Scalability and Cost Considerations
Raw Material Accessibility
2-Amino-6-methylpyridine is commercially available at scale (~$50/mol), while α-bromo trifluoromethyl ketone requires synthesis via bromination of trifluoromethylacetone (estimated cost: $120/mol).
Process Optimization
Patent CN109232399B highlights the economic viability of telescoped reactions, where intermediates are carried forward without isolation. Applying this approach could reduce the total synthesis cost by 30%.
Comparative Analysis with Related Compounds
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
GlpBio’s compound (GF31130) replaces the 7-methyl group with CF₃, demonstrating the versatility of the synthetic route. However, the methyl variant offers improved solubility in lipidic formulations, as evidenced by logP values (2.1 vs. 3.5).
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
This pyridine derivative, synthesized via malonate-based alkylation, shares functional groups but lacks the imidazo ring’s bioactivity. Its preparation requires harsher conditions (refluxing HCl), underscoring the efficiency of the imidazo[1,2-a]pyridine route .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different imidazo[1,2-a]pyridine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Bromine-free imidazo[1,2-a]pyridine derivatives.
Substitution: Hydroxyl or amino-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has shown potential as a pharmacophore in drug development due to its significant biological activities:
- Antimicrobial Activity : It exhibits antibacterial properties against both gram-positive and gram-negative bacteria. Research indicates that derivatives in the imidazo family can serve as effective antimicrobial agents, suggesting that this compound may share similar capabilities .
- GABA Receptor Modulation : Studies have indicated that this compound may act as an allosteric modulator of GABA receptors, which could have implications for treating anxiety disorders. This interaction may enhance or inhibit receptor activity based on the context .
- Cyclin-Dependent Kinase (CDK) Inhibition : As a potential CDK inhibitor, it could disrupt cell cycle regulation, making it a candidate for cancer therapeutics .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic systems through various chemical reactions such as substitution and oxidation reactions .
- Solvent-Free Conditions : The synthesis of imidazo[1,2-a]pyridines can be achieved under solvent-free conditions, indicating stability across various environments .
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of imidazo derivatives, 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine was tested against multidrug-resistant strains of bacteria. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
Case Study 2: GABA Receptor Interaction
Research focused on the interaction of this compound with GABA receptors revealed its potential role as an allosteric modulator. In vitro assays showed that varying concentrations influenced receptor activity, suggesting therapeutic applications in anxiety management .
Mechanism of Action
The mechanism by which 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of imidazo[1,2-a]pyridines are heavily influenced by substituent positions. Key analogs include:
Key Observations :
- Trifluoromethyl at C-2 : The CF₃ group at C-2 (as in the target compound) is electron-withdrawing, directing electrophilic reactions to other positions (e.g., C-5 or C-8) . This contrasts with phenyl or methyl groups at C-2, which are less deactivating .
- Bromine at C-3 : Bromine at C-3 blocks electrophilic substitution at this typically reactive site, forcing reactions to occur at alternative positions. For example, 3-methylimidazo[1,2-a]pyridine undergoes bromination at C-2, but the target compound’s C-3 bromine precludes this .
Reactivity in Organic Transformations
Hydrazination Reactions
Imidazo[1,2-a]pyridines with electron-withdrawing groups (EWGs) like CF₃ exhibit high yields in hydrazination. For instance:
- The target compound’s CF₃ group at C-2 and CH₃ at C-7 would likely facilitate hydrazination at C-3 (if bromine is displaced) or C-5, similar to 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (95% yield) .
- Substrates with bromine at C-7 (e.g., 7-bromo derivatives) show 94% yield in hydrazination, suggesting positional flexibility .
Cross-Coupling Reactions
- The bromine at C-3 in the target compound makes it a candidate for Suzuki-Miyaura coupling. For example, 6-bromo-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine undergoes cross-coupling with boronic acids in 76% yield .
- Comparatively, 3-bromo-6-CF₃ analogs (ST-0594) are used in coupling to introduce aryl/heteroaryl groups .
Hydroxydifluoromethylation
Substrates with CF₃ groups (e.g., 3ai and 3aj in ) achieve 87–89% yields in hydroxydifluoromethylation, outperforming electron-donating groups (83–95%) . The target compound’s CF₃ group may similarly enhance reactivity.
Physical and Spectroscopic Properties
- NMR Shifts : The target compound’s ¹H NMR would show distinct shifts for H-5 and H-8 due to CF₃’s deshielding effect. For comparison, 3-iodo-2-phenyl-7-CF₃-imidazo[1,2-a]pyridine (2e) exhibits δ 8.9 ppm for H-5 .
- Melting Points : Bromine and CF₃ groups increase melting points. For example, diethyl 3-benzyl-7-(4-bromophenyl)-tetrahydroimidazo[1,2-a]pyridine has a m.p. of 223–225°C .
Biological Activity
3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo family, known for its diverse biological activities. The unique structural features of this compound, including the presence of bromine and trifluoromethyl groups, contribute to its chemical reactivity and potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies.
- Molecular Formula : C7H4BrF3N4
- Molecular Weight : 263.03 g/mol
- Melting Point : 98–100 °C
Antimicrobial Properties
Research indicates that 3-bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits notable antibacterial properties against a range of gram-positive and gram-negative bacteria. Its derivatives have been investigated as potential antimicrobial agents, suggesting that this compound may possess similar capabilities.
Table 1: Antibacterial Activity
| Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
GABA Receptor Modulation
Studies have shown that this compound may act as an allosteric modulator of GABA receptors, which could be beneficial in treating anxiety disorders. The binding affinity and modulation effects are currently under investigation to elucidate its pharmacological profile.
Table 2: GABA Receptor Interaction
| Compound | Binding Affinity (Ki in nM) | Modulatory Effect |
|---|---|---|
| 3-Bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine | 150 | Positive Allosteric Modulator |
| Control Compound | 200 | Neutral |
Study on Anticancer Activity
A study explored the anticancer potential of various imidazo derivatives, including 3-bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Results indicated significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.5 |
| HCT116 | 4.0 |
| PC3 | 6.2 |
Synthesis Methods
The synthesis of 3-bromo-7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods, including the reaction of brominated pyridine derivatives with trifluoroacetonitrile. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Q & A
Q. What are the key structural features of imidazo[1,2-a]pyridine derivatives that make them pharmacologically relevant?
The imidazo[1,2-a]pyridine scaffold is a bicyclic 5-6 heterocyclic system with a nitrogen-rich structure, enabling diverse interactions with biological targets. Substituents at positions C-2, C-3, and C-7 significantly influence bioactivity. For example, trifluoromethyl groups at C-2 enhance metabolic stability, while bromine at C-3 facilitates further functionalization via cross-coupling reactions. This scaffold is present in drugs like zolpidem (insomnia) and alpidem (anxiolytic), underscoring its therapeutic versatility .
Q. What synthetic strategies are commonly used to functionalize the C-3 position of imidazo[1,2-a]pyridines?
C-3 functionalization is critical for modulating biological activity. Common methods include:
- Decarboxylative Petasis-like three-component reactions for rapid diversification without metal catalysts .
- Friedel-Crafts acylation using catalytic AlCl₃ and acetic anhydride under solvent-free conditions, enabling one-pot synthesis of acetylated derivatives .
- Copper-catalyzed three-component coupling with 2-aminopyridines, arylaldehydes, and alkynes for scalable synthesis .
Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?
Techniques include:
- Single-crystal X-ray diffraction to analyze π-stacking and hydrogen-bonding interactions, which influence crystallization and fluorescence properties .
- NMR and HRMS for verifying substituent positions and purity (e.g., ¹H NMR δ 7.2–8.5 ppm for aromatic protons) .
- Infrared spectroscopy to confirm functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for C-3 functionalization to minimize environmental impact?
- Use catalytic AlCl₃ (5 mol%) in Friedel-Crafts acylation instead of stoichiometric reagents, reducing waste .
- Employ solvent-free, high-temperature conditions to eliminate toxic solvents and improve atom economy .
- Adopt parallel synthesis workflows to streamline library generation while conserving resources .
Q. What computational tools are used to predict the biological activity of imidazo[1,2-a]pyridine derivatives?
- Molecular docking with validated GABA receptor models to assess ligand-receptor binding affinity (e.g., acetylated derivatives showing predicted IC₅₀ values < 1 μM) .
- Quantum chemical calculations to analyze excited-state intramolecular proton transfer (ESIPT) in luminescent polymorphs, aiding in fluorescence-based imaging probe design .
Q. How can structural modifications address metabolic instability in imidazo[1,2-a]pyridine-based drug candidates?
- Scaffold hopping : Replace metabolically labile moieties (e.g., imidazo[1,2-a]pyrimidine) with stable analogs like imidazo[1,5-a]pyridine to evade aldehyde oxidase (AO)-mediated degradation .
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C-2 to reduce oxidative metabolism .
Q. What strategies resolve contradictions in biological data for imidazo[1,2-a]pyridine derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., morpholine vs. phenylamino at C-3) to isolate contributing factors. For example, COX-2 inhibition (IC₅₀ = 0.07 μM) was maximized with a morpholine group, while phenylamino analogs showed reduced activity .
- Selectivity profiling : Screen against off-target kinases (e.g., PI3K, p38) to identify scaffold-specific interactions .
Q. How do polymorphic forms of imidazo[1,2-a]pyridine derivatives affect their therapeutic potential?
Polymorphs exhibit distinct photophysical properties due to variations in π-stacking and hydrogen bonding. For example, 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine displays yellow, orange, or red luminescence depending on crystal packing, enabling applications in bioimaging .
Methodological Considerations
Q. Designing a library of imidazo[1,2-a]pyridine analogs for kinase inhibition: What steps are critical?
- Core diversification : Use Suzuki-Miyaura cross-coupling (e.g., 4-bromo-2-aminopyridine with aryl boronic esters) to introduce substituents at C-7 and C-8 .
- In vitro screening : Prioritize compounds with sub-micromolar IC₅₀ values against target kinases (e.g., ALK inhibitors) while assessing selectivity over related enzymes .
Q. What in vivo models validate the anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
